4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
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Overview
Description
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is a complex organic compound that features a unique combination of functional groups, including imidazole, phosphoryloxy, and tetramethylpiperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the tetramethylpiperidine core. One common method involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The imidazole moiety can be introduced through a cyclization reaction involving amido-nitriles . The final step involves the phosphorylation of the hydroxyl group with a phosphorylating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the conjugate addition and reduction steps, as well as the use of automated systems for the cyclization and phosphorylation reactions.
Chemical Reactions Analysis
Types of Reactions
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as oxone.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The phosphoryloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone is a common oxidizing agent used for the oxidation of hydroxyl groups.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be used for the reduction of the imidazole ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the phosphoryloxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted phosphoryloxy derivatives.
Scientific Research Applications
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential as an antiviral and antibacterial agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phosphoryloxy group can participate in phosphorylation reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in various organic synthesis reactions.
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxylamine derivative used as a mild base.
Imidazole: A heterocyclic compound with broad applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Properties
CAS No. |
53158-95-5 |
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Molecular Formula |
C15H24N5O3P |
Molecular Weight |
353.36 g/mol |
IUPAC Name |
4-di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C15H24N5O3P/c1-14(2)9-13(10-15(3,4)20(14)21)23-24(22,18-7-5-16-11-18)19-8-6-17-12-19/h5-8,11-13,21H,9-10H2,1-4H3 |
InChI Key |
OZBAXJAMNWVMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(=O)(N2C=CN=C2)N3C=CN=C3)C |
Origin of Product |
United States |
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